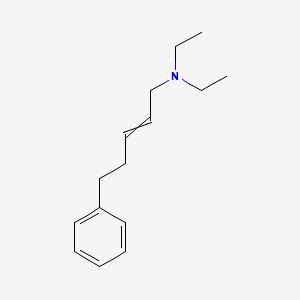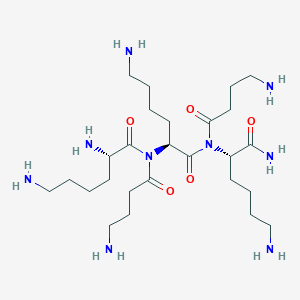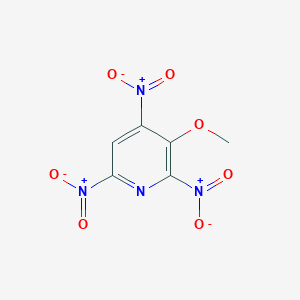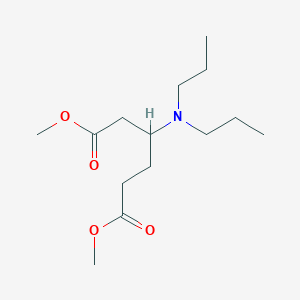
N,N-Diethyl-5-phenylpent-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-5-phenylpent-2-en-1-amine: is an organic compound with the molecular formula C15H23N . It is a derivative of pentenylamine, characterized by the presence of a phenyl group and two ethyl groups attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-phenylpent-2-en-1-amine typically involves the reaction of 5-phenylpent-2-en-1-amine with diethylamine under specific conditions. One common method includes:
Starting Materials: 5-phenylpent-2-en-1-amine and diethylamine.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 120°C.
Purification: The product is purified using techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Diethyl-5-phenylpent-2-en-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Diethyl-5-phenylpent-2-en-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-5-phenylpent-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N-Dimethyl-5-phenylpent-2-en-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-4-phenylbut-2-en-1-amine: Similar structure but with a shorter carbon chain.
N,N-Diethyl-5-phenylhex-2-en-1-amine: Similar structure but with a longer carbon chain.
Uniqueness: N,N-Diethyl-5-phenylpent-2-en-1-amine is unique due to its specific combination of a phenyl group and two ethyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
909803-63-0 |
|---|---|
Fórmula molecular |
C15H23N |
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
N,N-diethyl-5-phenylpent-2-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-3-16(4-2)14-10-6-9-13-15-11-7-5-8-12-15/h5-8,10-12H,3-4,9,13-14H2,1-2H3 |
Clave InChI |
WACCAJWISXDTSB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC=CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)



![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)

![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)



